Benzoic acid (3,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydro-1H-1,2,6,8,9-pentaazacyclopenta[b]naphthalen-4-yl) ester

Catalog No.
S11922943
CAS No.
M.F
C18H15N5O4
M. Wt
365.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid (3,6,8-trimethyl-5,7-dioxo-5,6,7,8-te...

Product Name

Benzoic acid (3,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydro-1H-1,2,6,8,9-pentaazacyclopenta[b]naphthalen-4-yl) ester

IUPAC Name

(6,11,13-trimethyl-10,12-dioxo-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1,3,6,8-tetraen-8-yl) benzoate

Molecular Formula

C18H15N5O4

Molecular Weight

365.3 g/mol

InChI

InChI=1S/C18H15N5O4/c1-9-11-13(27-17(25)10-7-5-4-6-8-10)12-15(19-14(11)21-20-9)22(2)18(26)23(3)16(12)24/h4-8H,1-3H3,(H,19,20,21)

InChI Key

RYBWDGAALCAZQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C3C(=NC2=NN1)N(C(=O)N(C3=O)C)C)OC(=O)C4=CC=CC=C4

Benzoic acid (3,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydro-1H-1,2,6,8,9-pentaazacyclopenta[b]naphthalen-4-yl) ester is a complex organic compound characterized by its unique structural features. This compound includes multiple functional groups and a bicyclic framework that contributes to its chemical properties. The presence of the benzoic acid moiety indicates the compound's potential applications in various

The reactivity of benzoic acid derivatives often involves electrophilic aromatic substitution due to the presence of the aromatic ring. Additionally, the ester functional group can undergo hydrolysis under acidic or basic conditions to regenerate benzoic acid and the corresponding alcohol. The dioxo and tetrahydro-pentaazacyclopenta[b]naphthalene structure may also participate in cyclization or condensation reactions, particularly in the presence of nucleophiles.

The synthesis of benzoic acid (3,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydro-1H-1,2,6,8,9-pentaazacyclopenta[b]naphthalen-4-yl) ester can be approached through several methods:

  • Condensation Reactions: Reacting appropriate amines with carboxylic acids or their derivatives under controlled conditions.
  • Cyclization: Utilizing precursors that can undergo cyclization to form the pentaazacyclopenta structure.
  • Functional Group Modifications: Starting from simpler benzoic acid derivatives and modifying them through oxidation or substitution reactions.

Benzoic acid derivatives are widely utilized in various fields:

  • Pharmaceuticals: As intermediates in drug synthesis due to their biological activity.
  • Agriculture: As preservatives or antifungal agents in crop protection products.
  • Food Industry: As food preservatives due to their antimicrobial properties.

Research into the interactions of benzoic acid derivatives with biological molecules is essential for understanding their mechanisms of action. Studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes.
  • In vitro Studies: Testing biological activity against various pathogens or cancer cell lines.
  • Toxicological Assessments: Understanding any potential adverse effects on human health or the environment.

Several compounds share structural similarities with benzoic acid (3,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydro-1H-1,2,6,8,9-pentaazacyclopenta[b]naphthalen-4-yl) ester. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-(Phenylethynyl)benzoic acidContains a phenylethynyl groupUsed in organic synthesis
3-(Trifluoromethyl)benzoic acidIncludes a trifluoromethyl groupExhibits unique electronic properties
5-(Methylsulfonyl)benzoic acidFeatures a methylsulfonyl groupKnown for its biological activity

These compounds differ primarily in their substituents and functional groups but share a common aromatic carboxylic acid framework that influences their reactivity and applications. The uniqueness of benzoic acid (3,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydro-1H-1,2,6,8,9-pentaazacyclopenta[b]naphthalen-4-yl) ester lies in its complex nitrogen-containing bicyclic structure and potential for diverse chemical interactions.

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

365.11240398 g/mol

Monoisotopic Mass

365.11240398 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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